Methyl {4-[([1,1'-biphenyl]-2-yl)methoxy]phenoxy}acetate
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Overview
Description
Methyl {4-[([1,1’-biphenyl]-2-yl)methoxy]phenoxy}acetate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to a methoxyphenoxy acetate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {4-[([1,1’-biphenyl]-2-yl)methoxy]phenoxy}acetate typically involves the reaction of 4-hydroxyphenylacetic acid with 2-bromobiphenyl in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl {4-[([1,1’-biphenyl]-2-yl)methoxy]phenoxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Methyl {4-[([1,1’-biphenyl]-2-yl)methoxy]phenoxy}acetate is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl {4-[([1,1’-biphenyl]-2-yl)methoxy]phenoxy}acetate involves its interaction with specific molecular targets. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the methoxyphenoxy acetate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylbiphenyl: A simpler biphenyl derivative with similar hydrophobic properties.
4-Methoxyphenylacetic acid: Shares the methoxyphenoxy acetate moiety but lacks the biphenyl group.
Biphenyl-2-carboxylic acid: Contains the biphenyl structure but with a carboxylic acid group instead of the methoxyphenoxy acetate.
Uniqueness
Methyl {4-[([1,1’-biphenyl]-2-yl)methoxy]phenoxy}acetate is unique due to the combination of the biphenyl and methoxyphenoxy acetate groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various research fields, making it a valuable compound for scientific investigations.
Properties
CAS No. |
833485-19-1 |
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Molecular Formula |
C22H20O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl 2-[4-[(2-phenylphenyl)methoxy]phenoxy]acetate |
InChI |
InChI=1S/C22H20O4/c1-24-22(23)16-26-20-13-11-19(12-14-20)25-15-18-9-5-6-10-21(18)17-7-3-2-4-8-17/h2-14H,15-16H2,1H3 |
InChI Key |
KEYXURPLCISEQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)OCC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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